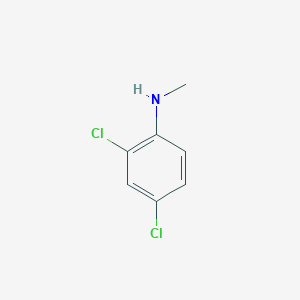

2,4-Dichloro-N-methylaniline

描述

Historical Context and Evolution of Research Focus

The study of halogenated anilines is part of the broader history of organic chemistry, which saw significant advancements in the synthesis and application of aromatic compounds from the 19th century onwards. The development of methods for the regioselective halogenation of aromatic systems was a critical step. nsf.gov Early research often focused on the parent compound, 2,4-dichloroaniline (B164938), with established synthesis methods such as the nitration of m-dichlorobenzene followed by reduction. google.comnih.gov Another route involves the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com

The N-methylation of anilines also has a long history, with early methods involving reagents like dimethyl sulfate. chemicalbook.com Over time, research has shifted towards more efficient and selective catalytic methods. For instance, patents describe the preparation of halogen-substituted N-methylanilines using cost-effective bases like potassium hydroxide (B78521) or sodium hydroxide, which represents an improvement over more expensive reagents. google.com The direct N-methylation of substituted anilines using methylating agents in the presence of catalysts is an area of ongoing research, aiming for high yields and purity. researchgate.net

Research into N-methylanilines has also been driven by their application as promoters for certain chemical reactions. Studies have explored how N-methylanilines can facilitate the activation of carbon-halogen bonds in haloarenes through a process known as base-promoted homolytic aromatic substitution (BHAS). rsc.org While much of the historical work has been on the broader classes of compounds, the specific synthesis and investigation of 2,4-Dichloro-N-methylaniline have been driven by the need for specialized building blocks in synthetic chemistry. Modern synthetic methods, such as the reaction of N,N-dialkylaniline N-oxides with thionyl chloride, have provided pathways to halogenated anilines with high regioselectivity. nsf.gov

Significance in Contemporary Chemical Science

In modern chemical science, this compound is primarily valued as a versatile building block in organic synthesis. cymitquimica.comfluorochem.co.uk Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to create more complex molecules. It serves as an important intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. biosynce.com

The reactivity of the N-methylaniline moiety makes it a useful nucleophile in substitution reactions. For example, N-methylanilines are used as blocking agents for polyisocyanates in the production of polyurethanes. rsc.org The presence of the chlorine substituents on the aromatic ring influences the compound's electronic properties, making the ring susceptible to further substitution reactions and providing handles for cross-coupling reactions. This is particularly relevant in medicinal chemistry, where precise control over molecular structure is crucial for designing drugs with specific biological activities. While specific applications in blockbuster drugs are not widely documented in public literature, its availability from chemical suppliers indicates its use in research and development. fluorochem.co.uksigmaaldrich.com

The compound is also of interest in the study of reaction mechanisms. For instance, research on the reactions of substituted N-methylanilines helps to elucidate the electronic and steric effects of substituents on reaction kinetics and equilibria. rsc.org Furthermore, derivatives of this compound, such as Schiff bases formed from 2,4-dichlorobenzaldehyde (B42875) and anilines, are investigated for their potential as ligands for complexing metals. researchgate.net The study of such derivatives contributes to a deeper understanding of coordination chemistry and the development of new catalysts or materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35113-88-3 | fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₇H₇Cl₂N | sigmaaldrich.com |

| Molecular Weight | 176.04 g/mol | sigmaaldrich.com |

| Melting Point | 28-32 °C | sigmaaldrich.com |

| InChI Key | DDBLVMDBBKQXTA-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | CNc1ccc(Cl)cc1Cl | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBLVMDBBKQXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384198 | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-88-3 | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Derivatization and Functionalization Reactions

The chemical reactivity of 2,4-Dichloro-N-methylaniline is primarily dictated by the secondary amine functionality and the substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of chemical transformations.

This compound can react with aldehydes and ketones via a condensation reaction to form imines, commonly known as Schiff bases. ijacskros.com However, the formation of a stable Schiff base (containing a C=N double bond) typically requires a primary amine. Secondary amines, like this compound, react with aldehydes and ketones to form an unstable carbinolamine intermediate. This intermediate cannot eliminate water to form a stable imine in the same way a primary amine can. Instead, it may lead to the formation of an enamine if the aldehyde or ketone has an alpha-hydrogen.

The general reaction of an aniline (B41778) with a carbonyl compound to form a Schiff base is well-documented. For instance, 2,4-dichloroaniline (B164938) (a primary amine) readily reacts with aldehydes like 5-nitro-2-thiophenecarboxaldehyde by refluxing in ethanol to yield the corresponding Schiff base. nih.gov This highlights a key derivatization pathway for the primary aniline precursor of the target compound. While this compound itself does not form stable Schiff bases, its precursor, 2,4-dichloroaniline, is an excellent substrate for this reaction. nanobioletters.comnanobioletters.com

| Reactant | Product Type from 2,4-dichloroaniline |

| Benzaldehyde | N-(phenylmethylidene)-2,4-dichloroaniline |

| 5-Nitro-2-thiophenecarboxaldehyde | 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov |

| Substituted Salicylaldehydes | N-(salicylidene)-2,4-dichloroaniline derivatives |

The secondary amine group in this compound is nucleophilic and can participate in several important reactions beyond enamine formation.

Acylation: The compound can react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-substituted amides. This is a robust reaction that attaches an acyl group to the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This is a common method for protecting or derivatizing secondary amines.

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile, attacking highly electron-deficient aromatic rings. For example, N-methylaniline is known to react with 2,4-dinitrofluorobenzene in an SNAr reaction, displacing the fluoride and forming a new C-N bond. acs.org The nucleophilicity of this compound would be reduced compared to N-methylaniline due to the electron-withdrawing nature of the two chlorine atoms on the ring, but it can still undergo such reactions under appropriate conditions.

Catalytic Reactions: On catalyst surfaces like platinum, N-methylaniline can undergo dehydrogenation of the amine group, which can be a step in more complex catalytic cycles, such as hydroamination. nih.gov This indicates the potential for this compound to participate in heterogeneously catalyzed transformations.

Modifications of the Halogenated Aromatic Ring

The halogenated aromatic ring of this compound is a key structural feature that allows for a variety of chemical modifications. These transformations are crucial for synthesizing more complex molecules and are often directed by the electronic effects of the chlorine and N-methylamino substituents. The chlorine atoms are deactivating, electron-withdrawing groups, while the N-methylamino group is an activating, electron-donating group.

One significant modification involves further halogenation. The treatment of N,N-dialkylaniline N-oxides with thionyl halides can produce halogenated aromatic rings. nih.gov For instance, reacting N,N-dimethylaniline N-oxides with thionyl chloride has been shown to yield predominantly 2-chloro-N,N-dimethylanilines, demonstrating a high degree of regioselectivity. nih.gov While this specific example does not start with a dichlorinated compound, the methodology represents a viable pathway for introducing additional halogens onto the aniline ring structure.

Another important transformation is C-alkylation, which can occur concurrently with N-alkylation under certain catalytic conditions. Research on the catalytic conversion of N-methylaniline and its derivatives has shown that, in addition to transformations involving the amine group, methylation can also occur on the aromatic nucleus. researchgate.net For example, using a vanadium-chromium-aluminium (VChA) oxide catalyst system, the conversion of N-methylaniline can lead to the formation of xylidines, which are dimethylated anilines. researchgate.net This indicates that the aromatic ring itself is susceptible to electrophilic attack by methylating agents under specific catalytic environments, a principle that would apply to the this compound substrate.

These modifications are summarized in the table below, highlighting the type of transformation and the reagents involved.

| Transformation | Reagent/Catalyst | Position of Modification | Product Type |

| Halogenation | Thionyl Chloride (on N-oxide) | Aromatic Ring | Chloro-substituted Aniline |

| C-Alkylation | Methanol (B129727) / VChA oxide catalyst | Aromatic Ring | Ring-methylated Aniline (e.g., Xylidines) |

Catalytic Approaches in this compound Synthesis and Reactions

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical reactions. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability compared to stoichiometric approaches. The focus has increasingly shifted towards transition-metal catalysts and emerging heterogeneous systems that facilitate amine transformations under milder conditions.

Role of Specific Catalysts in Amine Transformations

The transformation of primary anilines to secondary N-methylanilines is a common and important reaction. Several transition-metal catalysts have been developed to facilitate this N-methylation, often utilizing methanol as a green and atom-economical C1 source. nih.govresearchgate.net This process typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net

Ruthenium (Ru) Catalysts: Ruthenium complexes have demonstrated high efficacy in the N-methylation of amines. nih.gov For example, a (DPEPhos)RuCl2PPh3 catalyst has been used for the N-methylation of various anilines with methanol under weakly basic conditions. nih.gov This system is effective for substrates bearing halogen functional groups. The table below shows the yields for the N-methylation of chloro-substituted anilines, which serve as direct analogs for the synthesis of this compound. nih.gov

| Substrate | Catalyst | Base | Yield |

| 4-Chloroaniline (B138754) | (DPEPhos)RuCl2PPh3 | Cs2CO3 | 98% (4-Chloro-N-methylaniline) |

| 2-Chloroaniline | (DPEPhos)RuCl2PPh3 | Cs2CO3 | 84% (2-Chloro-N-methylaniline) |

Copper (Cu) Catalysts: Copper-based catalysts are also widely investigated due to their low cost and unique catalytic activity. A skeletal Cu-based catalyst (CuZnAl) has been developed for the selective N-methylation of amines with methanol. researchgate.net This system can be tuned to produce either N-monomethylated or N,N-dimethylated amines by adjusting the reaction temperature. researchgate.net In other studies, copper/iron catalysts like CuFe2O4·γ·Al2O3 have been used, showing high selectivity in certain isomer productions during the conversion of N-methylanilines. researchgate.net

Nickel (Ni) Catalysts: Heterogeneous nickel catalysts represent an emerging area for amine methylation. A Ni/ZnAlOx catalyst, prepared from a NiZnAl-layered double hydroxide (B78521) precursor, has been shown to be highly effective for the selective mono-N-methylation of aniline using methanol. rsc.org The performance of this non-noble metal catalyst is comparable to some noble metal systems, highlighting its potential for more sustainable chemical production. rsc.org

The following table compares the performance of various non-noble metal catalysts in the N-methylation of aniline to produce N-methylaniline.

| Catalyst | Temperature (°C) | Base | Yield (%) |

| Ni/ZnAlOx | 160 | NaOH | 93 |

| Fe-Catalyzed BH | 150 | K2CO3 | 64 |

| Mn-PNP | 100 | t-BuOK | 86 |

| Co-NPs@NC | 160 | t-BuOK | 67 |

Data sourced from a comparative study on non-noble metal catalysts. rsc.org

Emerging Catalytic Systems

Research into catalytic systems for amine transformations is rapidly evolving, with a focus on improving sustainability, catalyst stability, and selectivity.

Catalysts for CO2 Utilization: A significant trend is the use of carbon dioxide (CO2) as a renewable C1 source for methylation reactions, which contributes to CO2 utilization. researchgate.net Cerium(IV) oxide-supported copper (Cu/CeO2) sub-nanoparticles have been identified as an effective heterogeneous catalyst for the N-methylation of aniline using CO2 and H2. researchgate.net This system demonstrates high selectivity for the mono-N-methylated product, N-methylaniline. The CeO2 support plays a crucial role in suppressing the over-methylation to N,N-dimethylaniline. researchgate.net

Advanced Heterogeneous Catalysts: The development of robust heterogeneous catalysts is a major goal to simplify product purification and enable catalyst recycling. Systems based on mixed metal oxides, such as the Ni/ZnAlOx catalyst, offer high stability and activity. rsc.org The design of these materials often involves the calcination of layered double hydroxide precursors to create a high-surface-area, well-dispersated catalytic material. rsc.org Other emerging strategies include the use of ultrasmall nanoparticles and decorated or alloyed catalysts to enhance interfacial interactions and create more efficient active sites. rsc.org For instance, silica-decorated Ni-Zn alloys have shown high activity and selectivity in other catalytic hydrogenation reactions, a principle that could be applied to amine synthesis. rsc.org These advanced systems represent the future of efficient and selective synthesis of compounds like this compound.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation involves non-biological degradation mechanisms, including hydrolysis, photolysis, and chemical oxidation-reduction reactions, which can occur in various environmental compartments such as water and soil.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For some related chloroaniline compounds, hydrolysis can be a significant degradation pathway, particularly under acidic or basic conditions. For instance, the hydrolysis of dichloroacetamide herbicide safeners, which share some structural similarities with chlorinated anilines, has been observed to occur in both acidic and basic environments. acs.org The rate of hydrolysis is often dependent on pH and temperature. acs.org In the case of certain chloroacetamide herbicides, hydrolysis can lead to the formation of corresponding anilines. nih.gov For example, the metabolism of some related compounds involves rapid hydrolysis. nih.gov

However, for compounds like 2,4-dichloroaniline (B164938), which is structurally similar to 2,4-Dichloro-N-methylaniline, studies have shown that chemical hydrolysis may not be a significant degradation pathway under typical environmental pH conditions (pH 5, 7, and 9). researchgate.net This suggests that hydrolysis of this compound may also be a slow process in the absence of specific catalysts or extreme pH conditions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This can be a significant abiotic degradation pathway for many organic pollutants in surface waters and on soil surfaces.

For related compounds like acetochlor, photolytic degradation has been shown to proceed through various reaction pathways, including the cleavage of ether and amide bonds, as well as dehalogenation. researchgate.net The process often results in the formation of several intermediate products. researchgate.net In the case of methyl iodide, photolytic degradation in water has been observed to proceed via two independent reactions under UV light. usda.gov

Chemical oxidation and reduction reactions in soil and water can contribute to the transformation of this compound. Oxidizing agents present in the environment, such as chlorine dioxide (ClO2), can degrade aromatic compounds. researchgate.net Chlorine dioxide is a strong oxidant that reacts with organic pollutants and has been shown to be effective in the remediation of soils contaminated with polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Abiotic transformation of certain organic contaminants can also be induced by intermediates of ammonia (B1221849) oxidation, a common process in wastewater treatment and soils. researchgate.net Reactive nitrogen species generated during this process can lead to the transformation of aromatic compounds. researchgate.net

In anoxic environments, reductive processes become more important. The binding of chloroanilines to soil organic matter is a significant process that can affect their bioavailability and degradation. researchgate.net This binding can occur through chemical reactions with components of humic substances. acs.org

Biotic Transformation and Biodegradation Studies

The microbial breakdown of halogenated anilines is a key process in their environmental degradation. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. oup.comoup.com

The microbial degradation of halogenated anilines can proceed under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, the degradation of chlorinated anilines often involves the formation of (chloro)catechols as intermediates through a modified ortho-cleavage pathway. oup.com

Anaerobic degradation of halogenated anilines has also been observed. For instance, 3,4-dichloroaniline (B118046) can be degraded by mixed microbial cultures in wastewater. oup.com The degradation of halogenated aromatics by microbes is a complex process involving several enzymatic reactions. bohrium.com

Table 1: Microbial Degradation of Halogenated Anilines

| Compound | Condition | Degrading Organism/System | Key Intermediates/Products | Reference |

| 3,4-Dichloroaniline | Nitrate reducing | Rhodococcus sp. strain 2 | 1,2-Dichlorobenzene | oup.com |

| 3,4-Dichloroaniline | Anaerobic | Pond sediment | 3-Chloroaniline (B41212) | asm.orgnih.gov |

| 2,4-Dichloroaniline | Anaerobic | Pond sediment acclimated to 2,4-dichlorophenol | Monochloroanilines | asm.orgnih.gov |

| Halogenated Anilines | Anaerobic | Dehalococcoides mccartyi strain CBDB1 | Dehalogenated anilines | acs.org |

A crucial initial step in the anaerobic biodegradation of many halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. nih.gov This process has been observed for various chlorinated anilines. asm.orgnih.gov

In anaerobic pond sediment, the transformation of 3,4-dichloroaniline to 3-chloroaniline has been documented, indicating reductive dechlorination at the para-position. asm.orgnih.gov Similarly, 2,4-dichloroaniline was shown to be dechlorinated by anaerobic bacteria in sediment that had been acclimated to dichlorophenols, a phenomenon known as cross-acclimation. asm.orgnih.gov The removal of halogens from anilines tends to occur preferentially at the ortho and para positions. epa.gov

Another novel initial step observed in the anaerobic microbial degradation of halogenated anilines is reductive deamination. oup.comnih.gov In this process, the amino group is removed, leading to the formation of a dihalobenzene intermediate. For example, the degradation of 3,4-dichloroaniline by a Rhodococcus species under nitrate-reducing conditions was found to produce 1,2-dichlorobenzene. oup.comoup.com This reductive deamination represents a different pathway compared to the more commonly observed initial dehalogenation. oup.comnih.gov

Microbial Degradation Pathways of Halogenated Anilines

Oxidative Deamination and Ring Cleavage Pathways (Ortho- and Meta-cleavage)

The biodegradation of N-methylated anilines, such as this compound, typically begins with an N-demethylation step. plos.org This initial reaction, catalyzed by a demethylase enzyme, removes the methyl group to form the corresponding primary aniline (B41778), in this case, 2,4-dichloroaniline (2,4-DCA), and formaldehyde. plos.org Following demethylation, the degradation proceeds through pathways established for chlorinated anilines.

The central mechanism for the aerobic bacterial degradation of chlorinated anilines is oxidative deamination, where an aniline oxygenase converts the chloroaniline into a chlorocatechol. nih.govnih.gov For 2,4-DCA, this would result in the formation of dichlorocatechol. This conversion is a critical step, as it prepares the aromatic ring for cleavage. nih.govumons.ac.be

Once dichlorocatechol is formed, the aromatic ring is opened through one of two primary pathways: ortho-cleavage or meta-cleavage. nih.govunesp.br

Ortho-cleavage (or β-ketoadipate pathway): In this pathway, the ring is cleaved between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase. unesp.brepa.gov This pathway is common for the degradation of chloroanilines by many bacteria, leading to intermediates like 2,4-dichloro-cis,cis-muconate, which are further processed and funneled into the central metabolic tricarboxylic acid (TCA) cycle. plos.orgnih.gov Most bacteria that degrade chloroanilines utilize a modified ortho-cleavage pathway. nih.govplos.org For example, Moraxella sp. strain G degrades various chloroanilines via conversion to a chlorocatechol, which is then funneled into a modified ortho-cleavage pathway. nih.gov

Meta-cleavage: Alternatively, the ring can be cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. nih.govunesp.br While less common for chlorinated compounds, some bacterial strains utilize this pathway. umons.ac.be For instance, high levels of chlorocatechol-2,3-dioxygenase activity have been observed in some Pseudomonas strains degrading 3,4-DCA, indicating a meta-cleavage mechanism. umons.ac.be

The specific pathway utilized depends on the genetic makeup of the microbial species and the specific substrates present. epa.gov

Role of Specific Microbial Strains in Biodegradation

A variety of microbial strains have been identified with the capability to degrade chlorinated anilines, the primary metabolites of this compound. While direct studies on this compound are limited, the degradation of its derivative, 2,4-DCA, is well-documented.

Several bacterial genera are known to mineralize aniline and its derivatives. plos.org These include Pseudomonas, Acinetobacter, Comamonas, Delftia, Moraxella, and Burkholderia. nih.govplos.orgnih.govsciepub.comresearchgate.net

Specific examples of relevant microbial strains include:

Pseudomonas sp. strain FK357: This strain was isolated for its ability to use N-methyl-4-nitroaniline as its sole source of carbon, nitrogen, and energy, initiating degradation via N-demethylation. plos.org

Moraxella sp. strain G: This bacterium can utilize several monochloroanilines as its sole carbon and nitrogen source, degrading them via an ortho-cleavage pathway. nih.govnih.gov

Delftia tsuruhatensis H1: This strain is capable of degrading multiple chloroaniline isomers, including 2,4-dichloroaniline, and appears to use an ortho-cleavage pathway. researchgate.net

Variovorax sp. WDL1: Proteomic studies suggest this strain degrades 3,4-DCA through oxidative deamination to produce chlorinated catechols. umons.ac.be

Fungal Strains: Certain fungi, such as Fusarium sp. and Rhizopus sp., have demonstrated the ability to utilize chloroanilines as a nitrogen source in the presence of a primary carbon source like glucose, producing catechol as an intermediate. researchgate.net

The table below summarizes key microbial genera and their role in the degradation of related aniline compounds.

| Microbial Genus | Degraded Compound(s) | Key Pathway/Enzyme | Reference |

|---|---|---|---|

| Pseudomonas | Aniline, Chloroanilines, N-methyl-4-nitroaniline | N-demethylase, Ortho- and Meta-cleavage | plos.orgumons.ac.benih.gov |

| Moraxella | Monochloroanilines | Aniline oxygenase, Ortho-cleavage | nih.govnih.gov |

| Delftia | Chloroanilines (including 2,4-DCA) | Ortho-cleavage pathway | researchgate.net |

| Acinetobacter | Aniline, Chloroanilines | Meta-cleavage pathway | nih.govnih.gov |

| Burkholderia | Aniline, Monocyclic Aromatic Hydrocarbons | β-ketoadipate pathway (Ortho-cleavage) | plos.org |

| Fusarium | Chloroanilines (with glucose) | Nitrogen source utilization | researchgate.net |

Factors Influencing Biodegradation Rates in Environmental Systems

The rate and extent of this compound biodegradation are controlled by a combination of physical, chemical, and biological factors.

Key Influencing Factors:

Substrate Concentration: The concentration of the pollutant can significantly impact degradation rates. besjournal.com High concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes.

Microbial Population Size and Acclimation: A larger and pre-acclimated microbial population generally leads to faster degradation. epa.govbesjournal.com Microorganisms often require a period of acclimation to a new substrate before they can metabolize it efficiently. epa.gov

Cometabolism: The degradation of a resistant compound like this compound can be enhanced by the presence of a more easily degradable primary substrate, a process known as cometabolism. wikipedia.org For example, the presence of aniline has been shown to stimulate the mineralization of 3,4-dichloroaniline. sciepub.com The primary substrate induces the production of enzymes that can fortuitously act on the secondary, more complex substrate. wikipedia.org However, the presence of some primary substrates, like aniline, can also inhibit the degradation of certain chloroanilines. researchgate.net

Nutrient Availability: The availability of other essential nutrients, such as carbon, nitrogen, and phosphorus, is crucial for microbial growth and metabolic activity. epa.govmdpi.com Fungi, for instance, may only degrade chloroanilines in the presence of an additional carbon source. researchgate.net

pH and Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. Deviations from these optimal conditions can slow down or halt biodegradation. researchgate.net The pH can also affect the chemical properties and bioavailability of aniline compounds. nih.gov

Sorption: The binding of this compound to soil and sediment particles can reduce its bioavailability to microorganisms, thereby decreasing the rate of degradation. acs.org

Environmental Distribution and Mobility

The movement and partitioning of this compound in the environment are governed by its interaction with soil and water, which determines its potential to contaminate different environmental compartments.

Sorption to Soil and Sediments

Sorption to soil organic carbon and sediment is a key process affecting the fate of this compound. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter. An estimated Koc value for the related compound 4-chloro-2-methylaniline (B164923) is 410 L/kg, which suggests moderate mobility and a tendency to sorb to soil and sediment. nih.gov

The sorption process is influenced by several factors:

Soil Organic Matter: The primary sorbent for non-ionic organic compounds in soil is organic matter. researchgate.net Higher organic carbon content generally leads to stronger sorption.

Clay Content: Clay minerals can also contribute to the sorption of organic compounds.

Covalent Bonding: Aromatic amines like chloroanilines can undergo covalent binding to humic substances in soil, a reaction that significantly increases their persistence and reduces their mobility. acs.org

pH: Soil pH can influence the speciation of aniline compounds and the surface charge of soil colloids, thereby affecting sorption. nih.gov

While sorption can immobilize the compound and reduce its immediate bioavailability, it also makes it more persistent in the soil matrix. researchgate.net

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is a significant environmental concern. nih.gov A chemical's leaching potential is determined by its mobility in soil, which is inversely related to its sorption coefficient (Koc), and its persistence in the soil, often measured by its half-life (DT50). researchgate.net

Compounds with low Koc values are generally more mobile and have a higher potential to leach. researchgate.net While the Koc of 410 L/kg for a similar compound suggests only moderate mobility, the molecular properties of chlorinated anilines can increase their likelihood of mobilization into water resources. nih.govresearchgate.net The degradation of parent pesticide compounds can lead to smaller, more mobile metabolites that pose a threat to groundwater. researchgate.net Even chemicals considered not readily biodegradable in laboratory settings can be transported over long distances in groundwater due to varying environmental conditions. acs.org

Environmental Monitoring and Detection of this compound and its Metabolites

Detecting and quantifying this compound and its transformation products in environmental matrices like water, soil, and air is essential for assessing contamination and exposure. Various analytical techniques are employed for this purpose. jelsciences.com

The primary methods involve chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity. jelsciences.comd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and robust method for analyzing semi-volatile organic compounds like chlorinated anilines. d-nb.info It provides excellent separation and unequivocal identification based on mass spectra. Tandem mass spectrometry (GC-MS/MS) can be used for even higher sensitivity and to resolve interferences from complex matrices. d-nb.info

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or a Diode Array Detector (DAD): HPLC is well-suited for analyzing polar and thermally labile metabolites that may not be amenable to GC. d-nb.infojelsciences.com LC-MS/MS, in particular, offers rapid analysis with high sensitivity and is considered a suitable alternative to GC-based methods for monitoring aniline derivatives in water. d-nb.info HPLC-DAD is also used for the determination of these compounds in various samples. jelsciences.comnih.gov

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes from water samples and clean up the extract before instrumental analysis. jelsciences.com The table below outlines common analytical methods for related compounds.

| Analytical Technique | Matrix | Typical Use | Reference |

|---|---|---|---|

| GC-MS | Water, Soil, Air | Quantification of parent compound and less polar metabolites. | jelsciences.comd-nb.info |

| GC-MS/MS | Water | High-sensitivity quantification, resolving interferences. | d-nb.info |

| HPLC-DAD | Water, Air | Quantification of parent compound and metabolites. | jelsciences.comnih.gov |

| LC-MS/MS | Water | Rapid and sensitive analysis of polar and non-polar compounds. | d-nb.infojelsciences.com |

| SPE | Water | Sample pre-concentration and cleanup. | jelsciences.com |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Molecular Structure

Spectroscopic techniques are pivotal in elucidating the molecular structure of 2,4-Dichloro-N-methylaniline. Vibrational, nuclear magnetic resonance, mass spectrometry, and UV-visible spectroscopy each offer unique insights into the compound's architecture and electronic behavior.

Vibrational analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provides a detailed fingerprint of this compound. The vibrational modes of the molecule, including the N-H, C-H, and C-Cl bonds, have been identified and assigned. nih.govresearchgate.net

Experimental FT-IR spectra of related N-methylaniline compounds show a characteristic N-H stretching vibration around 3411 cm⁻¹. researchgate.net The in-plane C-H bending modes of the phenyl ring and the symmetric CH₃ bending modes are typically observed in the 1000–1500 cm⁻¹ range. nih.govacs.org The in-plane N-H bending mode appears near 1525.8 cm⁻¹. nih.gov Symmetric and asymmetric stretching modes for the CH₃ group are found around 2900–2980 cm⁻¹ and 3000–3030 cm⁻¹, respectively. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), complement the experimental data, aiding in the precise assignment of vibrational frequencies. nih.govresearchgate.net For instance, in a study of the related 2-chloro-4-methylaniline, DFT calculations at the B3LYP/6-311++G(d,p) level were found to be reliable for vibrational analysis. nih.gov These computational approaches allow for the calculation of the Total Energy Distribution (TED), which helps in assigning the observed spectral bands to specific molecular motions. researchgate.net

Table 1: Selected Vibrational Frequencies for N-Methylaniline Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3411 | researchgate.net |

| C-H In-plane Bend (phenyl) | 1000-1500 | nih.govacs.org |

| CH₃ Symmetric Bend | 1000-1500 | nih.govacs.org |

| N-H In-plane Bend | ~1525.8 | nih.gov |

| CH₃ Symmetric Stretch | 2900-2980 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural connectivity of this compound. Both ¹H and ¹³C NMR provide distinct chemical shifts that correspond to the different magnetic environments of the hydrogen and carbon atoms within the molecule.

In a related compound, 2-chloro-N-methylaniline, the ¹H NMR spectrum in CDCl₃ shows a singlet for the N-methyl protons at 2.92 ppm. rsc.org The aromatic protons appear as multiplets in the range of 6.67-7.29 ppm. rsc.org The ¹³C NMR spectrum of 2-chloro-N-methylaniline reveals a signal for the methyl carbon at 30.35 ppm, while the aromatic carbons resonate between 110.61 and 145.01 ppm. rsc.org

For 4-chloro-N-methylaniline, the ¹³C NMR chemical shifts have been calculated using the GIAO method with DFT (B3LYP), showing good agreement with experimental data. ahievran.edu.tr Such computational approaches are valuable for assigning the NMR signals accurately.

Table 2: Representative NMR Chemical Shifts (ppm) for Chloro-N-Methylaniline Derivatives in CDCl₃

| Nucleus | 2-chloro-N-methylaniline rsc.org | 4-chloro-N-methylaniline rsc.org |

|---|---|---|

| ¹H (N-CH₃) | 2.92 (d) | 1.79 (s) |

| ¹H (Aromatic) | 6.67-7.29 (m) | 5.50-6.11 (s) |

| ¹³C (N-CH₃) | 30.35 | 30.79 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. The molecular weight of this compound is 176.04 g/mol . sigmaaldrich.com

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related compounds, the molecular ion peak is observed, confirming the molecular weight. For instance, 2-chloro-N-methylaniline shows a calculated m/z of 141.23. rsc.org The fragmentation patterns observed in the mass spectrum can help to deduce the structure of the molecule by identifying stable fragments. For example, in the mass spectrum of 2,4-dichloro-6-methylaniline, the top peak is observed at m/z 140, with other significant peaks at 175 and 177, corresponding to the molecular ion and its isotopic pattern. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Studies on related dichloro-nitroanilines have shown electronic transitions in the 200-400 nm region. researchgate.net The solvent can influence the position of these absorption bands. researchgate.net For a similar compound, N-(2,4-dichlorobenzylidene)-3-methylbenzenamine, the UV-Vis spectrum was part of its characterization. dergipark.org.tr The electronic transitions are generally identified as π → π* and n → π* transitions, which are characteristic of aromatic amines. researchgate.net

X-ray Crystallography and Solid-State Characterization

While specific crystal structure data for this compound was not found in the provided search results, X-ray crystallography of similar molecules provides valuable insights into their solid-state structures. For instance, the crystal structure of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine has been determined, revealing its molecular geometry and packing in the solid state. dergipark.org.trdergipark.org.tr In another related compound, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, the crystal structure was analyzed, showing that molecules are linked by C—Cl⋯π interactions. researchgate.net Such studies provide precise bond lengths, bond angles, and information on intermolecular interactions that govern the crystal packing.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), plays a crucial role in understanding the properties of this compound. nih.govresearchgate.net These theoretical studies are used to optimize the molecular geometry, calculate vibrational frequencies, predict NMR chemical shifts, and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trdergipark.org.tr

For instance, DFT calculations have been successfully used to assign vibrational spectra by comparing calculated frequencies with experimental data from FT-IR and FT-Raman. nih.govresearchgate.net The B3LYP functional is a commonly used method for these calculations. dergipark.org.trdergipark.org.tr Furthermore, computational models can predict various molecular properties, which can guide experimental work and provide a deeper understanding of the molecule's reactivity and behavior.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methylaniline |

| N-methylaniline |

| 2-chloro-N-methylaniline |

| 4-chloro-N-methylaniline |

| 2,4-dichloro-6-methylaniline |

| N-(2,4-dichlorobenzylidene)-3-methylbenzenamine |

| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline |

| 2,4-dichloro-nitroanilines |

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in defining the molecular geometry and electronic landscape of aniline (B41778) derivatives. researchgate.netacs.org For related compounds, these calculations have been performed using various basis sets, such as 6-311++G(d,p), to optimize the molecular structure and predict bond lengths and angles. researchgate.netdergipark.org.tr These theoretical models are often validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available. kau.edu.sa

The electronic structure of similar aromatic amines is characterized by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents on the aromatic ring. researchgate.net This interaction influences the electron density distribution across the molecule. The presence of chlorine atoms on the benzene (B151609) ring and the methyl group on the nitrogen atom are key determinants of the molecule's electronic properties. Computational studies on analogous molecules have explored the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer within the molecule. kau.edu.saresearchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations are also employed to predict the spectroscopic properties of molecules like this compound, which can then be compared with experimental spectra for validation.

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra. researchgate.net For instance, in studies of similar molecules like 2-chloro-4-methylaniline, the calculated vibrational frequencies showed good agreement with experimental data after applying scaling factors to account for systematic errors in the theoretical methods. researchgate.net These calculations help in assigning specific vibrational modes, such as C-H, N-H, and C-Cl stretching and bending vibrations. researchgate.netkau.edu.sa

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can also be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method within DFT. dergipark.org.tr For a related compound, 2-bromo-4-chloro-N-methylaniline hydrochloride, proton NMR is expected to show characteristic signals for aromatic protons, the N-methyl group, and the amino proton, with the chemical shifts influenced by the halogen substituents. Carbon-13 NMR provides complementary information on the carbon skeleton.

Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the electronic structure. acs.org

Molecular Dynamics Simulations (if applicable)

Adsorption and Surface Interaction Studies (e.g., with Metal Surfaces)

The interaction of aniline derivatives with metal surfaces is a significant area of research, with implications for catalysis and materials science. Studies on the adsorption of N-methylaniline on a Platinum (Pt) surface have been conducted using techniques like temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS), combined with DFT calculations. nih.gov These studies reveal that the molecule can interact with the metal surface through the nitrogen atom. nih.gov The strength and nature of this interaction can be influenced by factors like surface coverage. nih.gov

While direct studies on this compound are not detailed, research on the adsorption of a structurally related compound, 2,4-dichlorobenzoic acid, on carbon nanofibers has been performed. mdpi.comresearchgate.net This research indicates that adsorption capacity is influenced by pH and the surface chemistry of the adsorbent, with electrostatic interactions playing a key role. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound influences its biological activity. nih.gov For a series of compounds related to this compound, SAR studies have been conducted to probe their activity as ligands for specific biological targets. nih.govacs.org

These studies often involve synthesizing a series of analogs with systematic modifications to the molecular structure and then evaluating their biological activity. For example, in a study of PPARγ ligands, the presence and position of chloro substituents on an aniline ring were found to be critical for high affinity. nih.gov Similarly, SAR studies on 5-HT3 receptor ligands highlighted the importance of specific structural features for binding affinity. acs.org These experimental data are then often used to build computational models that can predict the activity of new, untested compounds.

Toxicological and Ecotoxicological Investigations Mechanistic Focus

Cellular and Subcellular Mechanisms of Toxicity

The toxicological profile of 2,4-Dichloro-N-methylaniline and its analogs, such as 2,4-dichloroaniline (B164938) (2,4-DCA), involves a variety of interactions at the cellular and subcellular levels. Research has focused on understanding the specific mechanisms that lead to cellular damage and organismal harm.

Mechanisms of Cytotoxicity and Cell Death (e.g., Necrosis, Apoptosis)

Studies on related chloroaniline compounds have shown that their cytotoxic effects can lead to different forms of cell death. For instance, in vitro assessments using primary epidermal cell cultures from rainbow trout exposed to 2,4-DCA, a closely related compound, demonstrated that cell death occurred predominantly through necrosis rather than apoptosis. researchgate.net This suggests that at certain concentrations, the cellular damage is rapid and overwhelming, leading to a loss of membrane integrity and subsequent cell lysis, characteristic of necrosis. The number of healthy epidermal cells and mucus-producing goblet cells was observed to decrease as the concentration of 2,4-DCA increased. researchgate.net

In contrast, other studies on different N-methylaniline derivatives have implicated apoptosis as a mechanism of cytotoxicity in specific contexts. For example, certain derivatives have been investigated for their potential to protect neuronal cells from apoptosis induced by oxidative stress. Furthermore, some neocryptolepine (B1663133) derivatives, which share a substituted aniline (B41778) moiety, were found to induce necrosis in gastric cancer cells, while others have been shown to trigger apoptosis in different cancer cell lines. mdpi.combiorxiv.orgunipi.it This highlights that the specific cell death pathway can be dependent on the chemical structure of the compound and the cell type being studied.

Interactions with Biomolecules (e.g., DNA, Proteins)

The interaction of this compound and similar compounds with essential biomolecules like DNA and proteins is a key aspect of their toxicity. While direct studies on this compound are limited, research on analogous compounds provides insight. For example, in silico predictions for N,N-dimethylaniline-heliamine, a more complex molecule containing a dimethylaniline group, suggest it has a low binding capacity for DNA and proteins. mdpi.com

However, the metabolism of chloroanilines can lead to the formation of reactive intermediates. For instance, the in vitro metabolism of 2,4-DCA in rainbow trout hepatocytes was found to produce a hydroxylamine (B1172632) metabolite. nih.gov Such reactive metabolites can potentially bind to macromolecules like DNA and proteins, leading to adduct formation and subsequent cellular dysfunction. The interaction of various small molecules with DNA can occur through different modes, including groove binding and intercalation, which can affect DNA replication and transcription. researchgate.net

Table 1: Investigated Biomolecular Interactions of Related Aniline Derivatives

| Compound/Class | Biomolecule | Observed/Predicted Interaction | Potential Consequence | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline-heliamine | DNA, Proteins | Low predicted binding capacity | Reduced direct genotoxicity/proteotoxicity | mdpi.com |

| 2,4-Dichloroaniline (metabolite) | Macromolecules | Formation of reactive hydroxylamine metabolite | Potential for adduct formation | nih.gov |

| Palladium(II) complexes with aniline ligands | Calf Thymus DNA (CT-DNA) | Groove binding and intercalation | Inhibition of DNA processes | researchgate.net |

Oxidative Stress Induction and Related Pathways

A significant mechanism of toxicity for many aromatic amines, including chloroanilines, is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted. Studies on 3,4-dichloroaniline (B118046) (3,4-DCA) in crucian carp (B13450389) have demonstrated that exposure leads to a significant increase in the activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, and an enhanced concentration of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This indicates that the organism is attempting to counteract an increase in ROS, which are causing damage to cellular lipids. nih.gov

Furthermore, the same study showed a decrease in glutathione (B108866) (GSH) concentrations and inhibited nitric oxide synthase (NOS) activity in the liver of the fish. nih.gov GSH is a crucial non-enzymatic antioxidant, and its depletion further compromises the cell's ability to handle oxidative stress. The inhibition of NOS can also have complex effects on cellular signaling and stress responses. These findings collectively suggest that chloroanilines can induce free radical generation and deplete antioxidant reserves, leading to oxidative stress and cellular damage. nih.gov Preliminary studies on some N-methylaniline derivatives also suggest they may have a role in modulating oxidative stress-induced apoptosis in neuronal cells.

Interference with Metabolic Pathways

This compound and its analogs can interfere with various metabolic pathways. The biotransformation of these compounds is a key area of investigation. In rainbow trout, 2,4-DCA is metabolized in vivo primarily to a glucuronide conjugate. nih.gov However, in vitro studies using isolated liver cells (hepatocytes) revealed the formation of both the glucuronide conjugate and a hydroxylamine metabolite. nih.gov This highlights that in vitro systems can sometimes reveal reactive intermediates that are not easily detected in whole-organism studies. The formation of such metabolites is a critical step in the detoxification pathway, but can also lead to bioactivation and toxicity.

The metabolism of these compounds can be influenced by various factors. For example, the presence of serum in the culture medium was found to decrease the toxicity of 2,4-DCA to rainbow trout epidermal cells, suggesting that components in the serum may bind to the compound or influence its metabolism. researchgate.net Furthermore, studies on other xenobiotics in fish have shown that metabolism can lead to the formation of various intermediate metabolites that may have their own biological activities before being fully conjugated and excreted. nih.gov

Ecotoxicological Impact on Aquatic and Terrestrial Organisms (Mechanistic Basis)

The release of chlorinated anilines into the environment poses a significant threat to both aquatic and terrestrial ecosystems. Their persistence and toxicity can lead to adverse effects on a wide range of organisms.

Effects on Aquatic Organisms and Underlying Mechanisms

Chlorinated anilines are known to be toxic to a broad spectrum of aquatic organisms. researchgate.net The mechanisms underlying this toxicity are linked to the cellular effects described previously. In fish, exposure to chloroanilines can lead to disruptions in growth, reproduction, and development. nih.gov

In vitro studies using primary cell cultures of rainbow trout epidermal cells have provided a model for assessing the ecotoxicological hazards of 2,4-DCA. researchgate.net These studies showed a dose-dependent toxic effect, with a decrease in the number of both epidermal and mucus-producing goblet cells. researchgate.net The primary mode of cell death was identified as necrosis, indicating severe cellular injury. researchgate.net

Table 2: Summary of Ecotoxicological Effects and Mechanisms in Aquatic Organisms

| Organism | Compound | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 2,4-Dichloroaniline | Decreased epidermal and goblet cell count; cell death | Necrosis | researchgate.net |

| Crucian Carp (Carassius auratus) | 3,4-Dichloroaniline | Oxidative damage in the liver | Induction of oxidative stress, lipid peroxidation, depletion of antioxidants | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 2,4-Dichloroaniline | Metabolite formation | Biotransformation to glucuronide and hydroxylamine metabolites | nih.gov |

Impact on Microbial Communities and Enzyme Activity

The introduction of this compound and its parent compound, 2,4-dichloroaniline (2,4-DCA), into the environment can significantly influence the structure and function of microbial communities. These communities are vital for key ecosystem processes, including nutrient cycling and the degradation of organic matter. The response of microorganisms to such chemicals serves as a sensitive indicator of soil and aquatic health.

Research on sites contaminated with chloroanilines has demonstrated shifts in the composition of soil bacterial communities. In one study of a chemically contaminated site, soil polluted with 2,4-dichloroaniline and other organic compounds was analyzed. From this soil, bacterial strains capable of utilizing 2,4-dichloroaniline as their sole source of carbon were isolated and identified, belonging to genera such as Acinetobacter, Pseudomonas, and Bacillus. The ability of certain microorganisms to use these compounds as a growth substrate is a key element of bioremediation. The degradation of chloroanilines is often initiated by dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then further processed through either ortho- or meta-cleavage pathways.

However, the presence of N-alkyl groups, as in this compound, can affect this process. The de-alkylation of such compounds by microorganisms can lead to the formation of an amino group (-NH2), which may inhibit the proliferation of the microorganisms and thus hinder the biodegradation process. The toxicity and resistance to microbial degradation of chloroanilines are largely dependent on the number and position of chlorine atoms on the aromatic ring.

Table 1: Microbial Genera Involved in Chloroaniline Degradation This table is based on data for the parent compound 2,4-dichloroaniline and related chloroanilines.

| Microbial Genus | Role in Degradation | Reference |

|---|---|---|

| Pseudomonas | Degradation of chloroanilines; utilization as carbon/energy source. | |

| Acinetobacter | Degradation of chloroanilines. | |

| Arthrobacter | Biotransformation of phenylurea herbicides to chloroanilines. | |

| Bacillus | Identified in sites contaminated with 2,4-dichloroaniline. | |

| Brevundimonas | Degradation of chloroanilines via ortho-cleavage pathway. |

Genotoxicity and Carcinogenicity Mechanisms (if applicable)

The genotoxic and carcinogenic potential of this compound is an area of significant toxicological concern. While direct and comprehensive studies on this specific compound are limited, its structural relationship to other anilines, such as 2,4-dichloroaniline (2,4-DCA), N-methylaniline, and other carcinogenic aromatic amines, provides a basis for mechanistic assessment. A chemical is typically classified as a mutagen if it demonstrates the ability to cause permanent changes in a cell's DNA, such as gene mutations or chromosome aberrations.

A critical mechanism for the initiation of chemical carcinogenesis by aromatic amines is metabolic activation to reactive electrophiles that can bind covalently to DNA, forming DNA adducts. For many aromatic amines, this process involves N-hydroxylation of the amine group by cytochrome P450 enzymes, followed by further activation (e.g., esterification) to form a reactive nitrenium ion. This ion can then attack nucleophilic sites on DNA bases.

Studies on structurally related compounds support this pathway. For example, 4-chloro-ortho-toluidine, a carcinogenic aromatic amine, undergoes metabolic activation to form N-hydroxy derivatives that bind to macromolecules in liver cells. Similarly, 2,6-dimethylaniline (B139824) has been shown to form an unusual profile of DNA adducts, reacting at the N6 position of deoxyadenosine (B7792050) and the N2 and O6 positions of deoxyguanosine, in addition to the more common C8 position of deoxyguanosine. This highlights that the substitution pattern on the aniline ring significantly influences the type and location of DNA adduct formation. For this compound, it is plausible that metabolic activation, potentially involving N-demethylation and/or N-hydroxylation, could generate reactive species capable of forming DNA adducts. The presence of chlorine atoms can also influence the metabolic pathways and the reactivity of the intermediates formed.

The mutagenic potential of anilines is often linked to the formation of DNA adducts that can lead to miscoding during DNA replication, resulting in mutations. Based on available data for the parent compound, 2,4-DCA, and the broader group of dichloroanilines, the evidence for mutagenicity is mixed. While some in vitro assays have indicated mutagenic potential, this is not consistently observed in in vivo studies, suggesting that detoxification pathways may be effective in whole organisms. However, a recent evaluation of N-methylaniline by the European Chemicals Agency (ECHA), proposed by the Bureau for Chemical Substances (MSCA) of Poland, has confirmed concerns about its mutagenic potential due to its structural similarity with known mutagens. This has led to a proposal for its classification as Mutagenic Category 2 (H341: Suspected of causing genetic defects). Furthermore, studies on N-methylaniline suggest that in vivo nitrosation can lead to the formation of carcinogenic nitrosamines, which are known mutagens. Given that this compound contains the N-methylaniline structure, it is suspected to share these mutagenic concerns.

The carcinogenic mechanisms of aromatic amines are closely tied to their genotoxicity. Persistent DNA adducts that are not properly repaired can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, initiating the process of carcinogenesis. For many anilines, the primary target organ for carcinogenicity is the urinary bladder, spleen, or liver.

There is currently no direct data on the carcinogenic potential of this compound. However, the parent compound, 4-chloro-ortho-toluidine, is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)" based on sufficient evidence in experimental animals and limited evidence in humans. The proposed classification for N-methylaniline as Carcinogenic Category 2 (H351: Suspected of causing cancer) further strengthens the concern for its chlorinated derivatives. The carcinogenic mechanism for some anilines is thought to involve a non-genotoxic component as well, such as the induction of methaemoglobinaemia, which leads to red blood cell damage, iron overload in the spleen, and subsequent tumor formation in that organ, particularly in rats.

Immunological and Hypersensitivity Reactions (Mechanistic Basis)

This compound is classified as a skin sensitizer, indicating its potential to cause allergic contact dermatitis upon exposure. Safety data sheets for the compound carry the hazard statement H317 ("May cause an allergic skin reaction"), classifying it as a Skin Sensitizer Category 1. The parent compound, 2,4-dichloroaniline, is also known to cause allergic skin reactions.

Skin sensitization is a T-cell-mediated immunological response. The mechanism involves the chemical, or a metabolite, acting as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. In the skin, reactive haptens like this compound can covalently bind to skin proteins, forming a hapten-protein conjugate.

This conjugate is then recognized as foreign by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. These APCs process the conjugate and present peptide fragments to naive T-cells in the draining lymph nodes. This leads to the activation and proliferation of hapten-specific T-cells, a process known as the

Applications and Industrial Relevance Research Perspectives

Role as an Intermediate in Chemical Synthesis

2,4-Dichloro-N-methylaniline serves as a foundational building block in organic synthesis. The reactivity of the amine group, coupled with the electronic effects of the chlorine substituents on the aromatic ring, allows for its incorporation into more complex molecular structures. The general class of mono-N-methyl aromatic amines, to which this compound belongs, are recognized as common scaffolds in the pharmaceutical, dye, and agrochemical industries. acs.org

The N-methylaniline and dichloroaniline moieties are crucial components in various agrochemicals. While specific public domain examples detailing the direct use of this compound are specialized, the utility of its structural components is well-documented in the synthesis of related pesticides. For instance, the broader N-methylaniline chemical class is used as an intermediate in the production of the insecticide buprofezin (B33132) and the herbicide mefenacet. chembk.commade-in-china.com

The synthesis of halogen-substituted N-methylanilines is noted for its importance in creating raw materials for herbicides. nih.gov Furthermore, related dichloroaniline derivatives are pivotal in agrochemical production. The compound 2,6-dichloro-4-trifluoromethyl aniline (B41778) is a key intermediate for pyrazole-type insecticides such as Fipronil. google.com The synthesis of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) involves 2,4-dichlorophenol, a structurally related precursor. mt.gov A United Nations Environment Programme document also lists the "Production of chloradized N-methylaniline" as a process utilizing carbon tetrachloride, indicating its role in agrochemical pathways. columbia.edu These examples underscore the significance of the this compound structure as a precursor for developing active ingredients for crop protection.

| Agrochemical Class | Related Precursor | Resulting Product/Class | Reference(s) |

| Insecticides | N-methylaniline | Buprofezin | chembk.commade-in-china.com |

| Herbicides | N-methylaniline | Mefenacet | chembk.com |

| Insecticides | 2,6-dichloro-4-trifluoromethyl aniline | Fipronil | google.com |

| Herbicides | 2,4-dichlorophenol | 2,4-D | mt.gov |

Aromatic amines are fundamental starting materials for the synthesis of azo dyes, which constitute a large portion of the commercial dye market. nih.gov The synthesis process typically involves the diazotization of a primary or secondary aromatic amine, followed by coupling with another aromatic compound. google.comwpmucdn.com N-methylaniline is explicitly used as an intermediate for producing colorants such as cationic brilliant red FG and reactive yellow brown KGR. chembk.commade-in-china.com

The presence of the amine group makes this compound suitable for conversion into a diazonium salt, which can then be reacted with various coupling components to form a diverse range of azo dyes and pigments. The chlorine atoms on the benzene (B151609) ring act as auxochromes, modifying the color and properties, such as lightfastness, of the final dye molecule.

Substituted anilines are a cornerstone in medicinal chemistry, serving as precursors for a multitude of therapeutic agents. biosynce.com The 2,4-dichloroaniline (B164938) framework is a recurring motif in compounds investigated for various biological activities. Research has shown that derivatives synthesized from 2,4-dichloroaniline possess potential antimicrobial, antifungal, and anticancer properties. researchgate.net

Mono-N-methyl aromatic amines are common structures in pharmaceutical compounds, and their synthesis is of significant interest. acs.org The introduction of the N-methyl group can modulate a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Therefore, this compound is a valuable starting material for generating novel drug candidates. For example, it can be used to create more complex quinazoline (B50416) derivatives, a class of compounds known for a wide range of biological activities, including anti-inflammatory effects. derpharmachemica.com

While less documented than its other applications, the functional groups of this compound suggest its potential utility in polymer and material science. Aniline and its derivatives are the primary monomers for synthesizing polyaniline, a well-known conducting polymer. The amine functionality allows for polymerization, while the dichlorinated ring can impart specific properties such as thermal stability and resistance to degradation.

Furthermore, commercial suppliers categorize the compound under "Polymer Science Material Building Blocks," indicating its availability for research and development in this field. bldpharm.combldpharm.com The aromatic amine structure could also allow the molecule to participate in bioconjugation reactions, which involve linking molecules to biological systems for research or therapeutic purposes.

Advanced Materials and Derivative Development

The core structure of this compound provides a robust scaffold for creating new molecules with tailored functionalities. Researchers can modify the molecule to enhance specific properties or introduce new ones, leading to the development of advanced materials and highly specialized derivatives.

A key area of research is the synthesis of derivatives with enhanced biological activity. For example, studies have focused on creating potent antifungal agents by incorporating a dichloroaniline moiety into more complex heterocyclic systems. In one study, a series of 2-chloroquinoline (B121035) derivatives were synthesized by reacting various substituted anilines with 3-chloromethyl-2-chloroquinoline.

Notably, the study found that N-methylation of the resulting secondary amines led to a further increase in antifungal activity against several fungal strains. The synthesis of 3,4-dichloro-N-[(2-chloroquinolin-3-yl)methyl]-N-methylaniline, an isomer of a potential 2,4-dichloro derivative, yielded one of the most potent compounds in the series. This demonstrates a clear strategy where the N-methyl group and the dichloroaniline core are essential components in designing new, effective antimycotic agents.

| Base Structure | Reactant | Derivative Class | Target Application |

| 3,4-dichloroaniline (B118046) | 3-chloromethyl-2-chloroquinoline | Secondary/Tertiary Amines | Antifungal Agents |

| Secondary Amine | (CH3)2SO4/NaH | N-methyl derivatives | Enhanced Antifungal Activity |

Regulatory Science and Risk Assessment Methodologies

Development of Analytical Methods for Detection in Complex Matrices

The detection and quantification of this compound and related chloroanilines in environmental samples are critical for monitoring pollution and assessing exposure risks. Due to their toxicity and persistence, aromatic amines are a significant class of water pollutants. d-nb.inforesearchgate.net The development of sensitive and robust analytical methods is complicated by the diverse physicochemical properties of these compounds, their presence at very low concentrations in complex matrices like groundwater or sediment, and the co-existence of parent compounds with their metabolites and degradation products. azurewebsites.net

Several advanced analytical techniques have been developed and compared for the trace analysis of aniline derivatives. The primary methods involve chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for analyzing chloroanilines. epa.gov Methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from the sample matrix. d-nb.inforesearchgate.net For instance, German standard DIN 38407–16:1999 specifies a method for determining anilines in water by GC-MS after an extraction step. d-nb.info The use of tandem mass spectrometry (GC-MS/MS) can offer higher sensitivity and more precise analytical results due to the unequivocal identification of mass fragments. d-nb.inforesearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is an attractive alternative as it can often allow for the direct injection of water samples without extensive preparation, making it faster. d-nb.inforesearchgate.net Studies comparing GC-MS, GC-MS/MS, and LC-MS/MS for the analysis of 19 different aniline derivatives in groundwater found that LC-MS/MS provided sufficiently equivalent results for many meta- and para-substituted chloroanilines. d-nb.inforesearchgate.net However, it was noted to be less suitable for ortho-chloroaniline derivatives due to lower ion yields. d-nb.inforesearchgate.net

The table below summarizes key aspects of these analytical methodologies for detecting aniline derivatives.

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings | Citation |

| GC-MS | Groundwater | Liquid-Liquid Extraction (LLE) | Standardized method for aniline derivatives. | d-nb.inforesearchgate.net |

| GC-MS/MS | Groundwater | Liquid-Liquid Extraction (LLE) | Offers approximately ten-fold higher sensitivity than single quadrupole GC-MS. | d-nb.inforesearchgate.net |

| LC-MS/MS | Groundwater | Direct Injection | Rapid analysis with no sample preparation; provides equivalent results for many methylanilines and meta/para-substituted chloroanilines. Not ideal for ortho-chloroanilines. | d-nb.inforesearchgate.net |

| Derivatization with LC-HRMS | Wastewater | Pre-column derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | A promising approach for non-targeted screening of primary and secondary aromatic amines by creating derivatives with common, diagnostic fragments. | researchgate.net |

Further research focuses on developing methods for the simultaneous detection of multiple classes of emerging contaminants, including their metabolites, to provide a more comprehensive picture of environmental pollution. azurewebsites.net

Advancements in Environmental Risk Assessment Frameworks

Environmental risk assessment for chemicals like this compound is a structured process to evaluate the potential adverse effects on ecosystems. These frameworks are designed to align assessment efforts with the potential human health and environmental impacts of chemicals. industrialchemicals.gov.au Often, a tiered approach is used. industrialchemicals.gov.auenvironmentclearance.nic.in

Tier I Assessment: A high-throughput screening that uses existing electronic data to prioritize chemicals for further review. industrialchemicals.gov.au

Tier II Assessment: A more detailed evaluation of risk on a substance-by-substance or, more commonly for compounds like dichloroanilines, a chemical category-by-category basis. industrialchemicals.gov.au This involves a critical review of available studies to identify environmental effects and characterize exposure-response relationships. epa.gov

Tier III Assessment: Conducted to address specific concerns that could not be resolved during the Tier II assessment. industrialchemicals.gov.au

For dichloroanilines (DCAs), risk assessments often rely on a "read-across" approach, where data from well-studied isomers are used to infer the hazards of isomers with limited data. industrialchemicals.gov.au For example, the Australian Industrial Chemicals Introduction Scheme (AICIS) conducted a Tier II human health assessment for the entire group of six DCA isomers, noting that most available data were for the 3,4-DCA and 2,3-DCA isomers. industrialchemicals.gov.au This approach has limitations due to potential isomeric differences in toxicity and behavior. industrialchemicals.gov.au

Information on the effects of specific chloroanilines on aquatic environments is crucial for these assessments. Studies on 2,4-dichloroaniline (2,4-DCA), a related compound, have been used to develop in vitro models for evaluating ecotoxicological hazards, for instance, by using primary cell cultures from rainbow trout. researchgate.net Such studies help determine toxicity thresholds and lethal concentrations (LC50), providing vital data for risk assessment frameworks. researchgate.net The Japanese Ministry of the Environment has also conducted initial environmental risk assessments for various chemicals, including 2,4-dichloroaniline, as part of its chemical management program. env.go.jp

Regulatory Guidelines and Research Needs

Regulatory guidelines for specific chemical isomers like this compound are often encompassed within broader categories. For instance, in the United States, chemicals may be subject to reporting requirements under the Toxic Substances Control Act (TSCA) or the Superfund Amendments and Reauthorization Act (SARA) Title III. chemsrc.comnih.gov However, reports indicate that this compound is not specifically listed under SARA Title III, Section 302 or 313 threshold reporting levels. chemsrc.com Regulations often apply to the broader class of dichloroanilines, which are recognized as hazardous substances. nih.gov

Research Needs:

There are several areas where further research is needed to refine risk assessments and inform regulatory guidelines for this compound and related compounds:

Isomer-Specific Data: There is a significant lack of toxicological and environmental fate data for many individual dichloroaniline isomers, including this compound. industrialchemicals.gov.au Assessments often rely on read-across from other isomers, which introduces uncertainty. industrialchemicals.gov.au Generating isomer-specific data is a critical research need.

Metabolite and Degradation Product Analysis: Understanding the environmental transformation of this compound is essential, as its degradation products may also be of toxicological concern. azurewebsites.net Research is needed to identify these products and develop analytical methods to monitor them in the environment.

Advanced Assessment Models: Developing more sophisticated in vitro and in silico models can help predict the toxicity of data-poor isomers and reduce reliance on animal testing. researchgate.net